molecular formula C14H18O3 B2965907 2-(Cyclopentylmethoxy)-2-phenylacetic acid CAS No. 1509060-99-4

2-(Cyclopentylmethoxy)-2-phenylacetic acid

Cat. No.: B2965907
CAS No.: 1509060-99-4
M. Wt: 234.295
InChI Key: QGFYDEYXYPGBIF-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-2-phenylacetic acid is a chemical compound with the CAS Number: 933758-38-4 . It is a liquid at room temperature . The IUPAC name for this compound is (cyclopentylmethoxy)acetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 158.2 , and it is a liquid at room temperature .

Scientific Research Applications

Degradation Kinetics and Mechanism

The study by A. Roy (1995) investigated the kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride, a derivative of a substituted benzeneacetic acid, in alkaline solutions. This research highlighted the rapid degradation of the compound at higher pH values, identifying phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid as the primary degradation products. The findings suggest a parallel degradation scheme, with significant implications for the stability and shelf-life of related pharmaceutical compounds (Roy, 1995).

Drug Delivery Systems

Research conducted by K. Uekama et al. (1997) explored the potential of cyclodextrins conjugated with anti-inflammatory 4-biphenylylacetic acid for colon-specific drug delivery. This study demonstrated that the conjugates released significant amounts of the active drug in the colon, offering a promising approach for targeted therapy with enhanced efficacy and reduced systemic side effects (Uekama, Minami, & Hirayama, 1997).

Chemical Synthesis Methodologies

A novel decarboxylative redox cyclization strategy for synthesizing 2-substituted benzothiazoles was developed by Tirumaleswararao Guntreddi et al. (2015). This method involves the reaction of o-chloronitroarenes and arylacetic acids in the presence of elemental sulfur under metal- and solvent-free conditions. The study provides a sustainable and efficient approach to synthesizing benzothiazoles, which are valuable in medicinal chemistry (Guntreddi, Vanjari, & Singh, 2015).

Safety and Hazards

The safety data sheet for 2-(Cyclopentylmethoxy)-2-phenylacetic acid indicates that it is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Properties

IUPAC Name

2-(cyclopentylmethoxy)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)13(12-8-2-1-3-9-12)17-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYDEYXYPGBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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